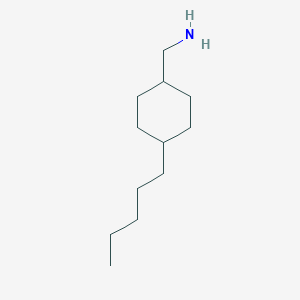

Trans-(4-pentylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

(4-pentylcyclohexyl)methanamine |

InChI |

InChI=1S/C12H25N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10,13H2,1H3 |

InChI Key |

OESMDKQWDAXJBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)CN |

Origin of Product |

United States |

Contextualization Within Cyclohexane Containing Amine Chemistry

Cyclohexane-containing amines are a significant class of organic compounds characterized by an amino group attached to a cyclohexane (B81311) ring. These compounds are aliphatic amines and generally exhibit properties typical of this class, such as a characteristic fishy odor and basicity. nih.govsigmaaldrich.com Compared to their aromatic counterparts like aniline (B41778), cyclohexylamines are stronger bases. sigmaaldrich.com

The synthesis of cyclohexylamine (B46788), a foundational compound in this category, is primarily achieved through two main industrial routes: the hydrogenation of aniline using cobalt or nickel catalysts, and the alkylation of ammonia (B1221849) with cyclohexanol. nih.govsigmaaldrich.com These methods can be adapted to produce a variety of substituted cyclohexylamines. For instance, a patented process describes the synthesis of trans-4-methylcyclohexylamine, highlighting methods to achieve a high percentage of the desired trans-isomer. google.com This process involves the isomerization of a Schiff's base followed by acid hydrolysis. google.com

Cyclohexane-containing amines serve as crucial intermediates in the synthesis of a wide array of other organic compounds. nih.gov They find applications in diverse fields, including the pharmaceutical industry for the production of analgesics, in agriculture as herbicides, and in the oil and gas industry as corrosion inhibitors. nih.gov The versatility of these amines is rooted in the reactivity of the amino group and the conformational properties of the cyclohexane ring.

Significance of the Trans 4 Pentylcyclohexyl Structural Motif in Organic Synthesis and Materials Science

The trans-4-pentylcyclohexyl group is a key structural motif, particularly in the field of materials science. Its presence in a molecule significantly influences the compound's physical properties, such as its melting point, boiling point, and liquid crystalline behavior. The "trans" configuration of the substituents on the cyclohexane (B81311) ring leads to a more linear and rigid molecular shape, which is conducive to the formation of ordered phases.

A prominent example of a compound containing this motif is trans-4-(4-pentylcyclohexyl)benzonitrile. nih.govsigmaaldrich.comsigmaaldrich.com This compound is a well-studied nematic liquid crystal. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The trans-4-pentylcyclohexyl moiety, with its elongated and rigid structure, is a critical component in the design of liquid crystal molecules. These molecules can align in a preferred direction, a property that is exploited in liquid crystal displays (LCDs) and other optoelectronic devices.

The synthesis of molecules containing the trans-4-pentylcyclohexyl motif often involves multi-step processes. For related structures, such as trans-4-(trans-4-pentylcyclohexyl)cyclohexylmethanol, the CAS number is 82598-08-1, indicating its established presence in chemical databases. chemicalbook.com The reproducible synthesis of these motifs with high stereochemical purity is a key focus in organic synthesis, as the isomeric purity is crucial for achieving the desired material properties.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of Trans 4 Pentylcyclohexyl Methanamine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a moderate base, enabling reactions with a variety of electrophiles.

The primary amine of trans-(4-pentylcyclohexyl)methanamine readily undergoes reactions to form stable amide, urea (B33335), and carbamate (B1207046) derivatives. These reactions are fundamental in synthetic chemistry for creating robust linkages.

Amides: Amide formation occurs through the reaction of the amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides, or with carboxylic acids in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Ureas: Substituted ureas can be synthesized by treating the amine with isocyanates. Alternatively, a one-pot reaction using carbonylimidazolide in water provides an efficient method for urea preparation. organic-chemistry.org The reaction of amines with diphenylphosphoryl azide (B81097) (DPPA) can also yield urea derivatives through a Curtius rearrangement.

Carbamates: Carbamates are typically formed by the reaction of the amine with chloroformates, isocyanates, or through a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. nih.gov Other methods include the use of carbamoylimidazolium salts or the Lossen rearrangement of hydroxamic acids in the presence of the amine. organic-chemistry.orgnih.gov The carbamate formation may be influenced by steric hindrance, where bulky groups around the nitrogen can affect reaction rates and product stability. osti.gov

Table 1: Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative | Reagent | General Reaction Conditions | Expected Product |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), aprotic solvent | N-((trans-4-pentylcyclohexyl)methyl)acetamide |

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, CH2Cl2) | 1-Alkyl-3-((trans-4-pentylcyclohexyl)methyl)urea |

| Carbamate | Alkyl Chloroformate (R-OCOCl) | Base (e.g., NaOH, pyridine), often in a biphasic system | Alkyl ((trans-4-pentylcyclohexyl)methyl)carbamate |

Acylation: As a precursor to amide formation, acylation is a key reaction. The primary amine readily reacts with acid chlorides or anhydrides to form N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. A more controlled method for producing N-alkyl substituted amines involves the initial acylation of the amine, followed by the reduction of the resulting amide using a reducing agent like lithium aluminum hydride.

The reaction of this compound with aldehydes or ketones under acid or base catalysis yields imines, also known as Schiff bases. openstax.orgunizin.org This transformation is a reversible process that begins with the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org The resulting carbinolamine intermediate then dehydrates to form the C=N double bond of the imine. openstax.org These imines are valuable intermediates for further functionalization, as the imine bond can be hydrogenated to form a secondary amine or reacted with various nucleophiles.

Table 2: Schiff Base Formation

| Carbonyl Compound | Reaction Conditions | Expected Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Acid or base catalyst, removal of water | N-((trans-4-pentylcyclohexyl)methyl)alkanimine |

| Ketone (R-CO-R') | Acid or base catalyst, removal of water | N-((trans-4-pentylcyclohexyl)methyl)alkan-2-imine |

Chemical Transformations Involving the Cyclohexyl Ring System

The cyclohexane (B81311) ring in this compound is a saturated aliphatic system and is generally chemically stable under typical reaction conditions that modify the amine group. masterorganicchemistry.comlibretexts.org Its trans-1,4-disubstituted nature, with both the pentyl and the aminomethyl groups preferentially occupying equatorial positions, results in a thermodynamically stable chair conformation that minimizes steric strain. vaia.comlibretexts.org

While the ring itself is robust, transformations are possible under more forcing conditions. For instance, catalytic dehydrogenation of cyclohexane and its derivatives to form aromatic rings is a known industrial process. nih.govosti.gov Using a suitable catalyst, such as platinum on a ceria support, it is conceivable that the cyclohexyl ring could be aromatized to a benzene (B151609) ring, a reaction that typically requires high temperatures (e.g., >100°C). nih.gov Such a reaction would convert this compound into (4-pentylphenyl)methanamine.

Mechanistic Investigations of Key Reactions (e.g., nucleophilic additions)

The fundamental reactivity of the primary amine in this compound is its nucleophilic character. The mechanism of nucleophilic addition to carbonyl compounds, which leads to imine formation, is a well-studied, multi-step process. unizin.orgunacademy.com

Nucleophilic Attack: The reaction initiates with the lone pair of the amine nitrogen attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org This step breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate known as a zwitterionic alkoxide.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (–OH2+). openstax.org

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating a positively charged species known as an iminium ion. openstax.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, neutralizing the charge and yielding the final imine product. libretexts.org

Synthesis of Structurally Modified Analogues and Functionalized Derivatives

The primary amino group of this compound serves as a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of structurally modified analogues and functionalized derivatives. These modifications can be broadly categorized into N-alkylation, N-acylation, and reactions leading to the formation of other nitrogen-containing functional groups. Such derivatization is crucial for modulating the physicochemical properties of the parent molecule, including its lipophilicity, basicity, and potential for intermolecular interactions.

A key synthetic route to access derivatives of this compound involves the modification of its precursor, trans-4-(4-pentylcyclohexyl)benzonitrile. The reduction of the nitrile group in this precursor provides a direct pathway to a primary amine with a phenyl group, 1-[4-(trans-4-pentylcyclohexyl)phenyl]methanamine. This reaction is typically achieved with a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether. The resulting amine can then undergo further reactions. For instance, it can be converted into N-alkyl substituted derivatives through reactions with acid chlorides followed by another reduction step with lithium aluminum hydride. ccl.net

While direct experimental data on the functionalization of this compound itself is limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of primary amines. Common derivatization strategies would include:

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Reductive amination, for example, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines. Direct alkylation with alkyl halides is another possibility, though it can sometimes lead to over-alkylation.

N-Acylation: The reaction of this compound with acid chlorides or anhydrides would readily yield the corresponding amides. This transformation is significant as it introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Formation of Schiff Bases: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines, also known as Schiff bases. These can be stable compounds themselves or serve as intermediates for further synthetic transformations, such as reduction to secondary amines.

The table below outlines potential synthetic transformations for the derivatization of this compound based on standard amine chemistry.

| Reaction Type | Reactant | Product Functional Group | Potential Reagents and Conditions |

| N-Alkylation | Aldehyde/Ketone | Secondary/Tertiary Amine | NaBH3CN, Methanol |

| N-Acylation | Acid Chloride | Amide | Triethylamine, Dichloromethane |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Pyridine, Dichloromethane |

| Urea Formation | Isocyanate | Urea | Dichloromethane |

| Thiourea Formation | Isothiocyanate | Thiourea | Ethanol |

It is important to note that the specific reaction conditions and outcomes for these transformations with this compound would require experimental validation. The steric bulk of the 4-pentylcyclohexyl group might influence the reactivity of the methanamine moiety compared to simpler primary amines.

Advanced Materials Science Applications and Structure Property Relationships

Role in Liquid Crystalline Systems (based on analogous structures like 4-(trans-4-pentylcyclohexyl)benzonitrile and other amine-substituted LCs)

The potential for trans-(4-pentylcyclohexyl)methanamine to function within liquid crystalline (LC) systems is best understood by analyzing its structural components in comparison to known liquid crystal molecules, particularly 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). sigmaaldrich.comsmolecule.comossila.comsigmaaldrich.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, capable of flowing like a liquid while maintaining long-range orientational order. wikipedia.orgias.ac.in

Influence of the trans-4-Pentylcyclohexylmethanamine Moiety on Mesophase Formation and Stability

The formation of a liquid crystal phase, or mesophase, is highly dependent on molecular structure. Molecules that are anisotropic, often rod-like (calamitic), are more likely to exhibit mesogenic behavior. wikipedia.orgdakenchem.com The this compound molecule possesses the key features for such behavior: a rigid core and a flexible tail.

The trans-4-Pentylcyclohexyl Core: This group serves as the rigid, anisotropic core of the molecule. The cyclohexane (B81311) ring in its trans-conformation, coupled with the pentyl chain, provides the necessary structural rigidity and aspect ratio to promote the orientational order required for mesophase formation. rsc.org This specific moiety is found in many well-known liquid crystals, such as PCH5, where it is fundamental to its nematic liquid crystal properties. sigmaaldrich.comsmolecule.comossila.com The nematic phase is the simplest LC phase, where molecules have long-range orientational order but no positional order. wikipedia.org

The Methanamine Terminal Group: The terminal group plays a critical role in determining the properties of a liquid crystal, including its phase transition temperatures and stability. In the well-studied analogue PCH5, this group is a nitrile (-C≡N). In the subject compound, it is a methanamine (-CH₂NH₂). The primary amine group introduces the ability to form hydrogen bonds, a strong, directional, non-covalent interaction. frontiersin.orgresearchgate.net This is a significant departure from the nitrile group, which contributes to a strong dipole moment but does not act as a hydrogen bond donor. The hydrogen bonding capability of the amine group is expected to have a profound influence on mesophase stability, potentially leading to the formation of more ordered smectic phases (which have layered structures in addition to orientational order) or increasing the thermal stability of the nematic phase. acs.orgnih.govresearchgate.net

The interplay between the van der Waals interactions from the pentylcyclohexyl core and the specific, directional hydrogen bonds from the amine group would govern the self-assembly and ultimate stability of the mesophase. nih.gov

Table 1: Comparison of a Known Liquid Crystal and the Hypothesized Properties of its Amine Analogue

| Feature | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | This compound (Hypothetical) |

|---|---|---|

| Terminal Group | Nitrile (-C≡N) | Methanamine (-CH₂NH₂) |

| Primary Intermolecular Interaction of Terminal Group | Strong Dipole-Dipole | Hydrogen Bonding (N-H···N) |

| Known Mesophase | Nematic smolecule.comossila.com | Potentially Nematic and/or Smectic |

| Crystal-to-Nematic Transition | ~30 °C (303 K) ossila.com | Expected to be higher due to H-bonding |

| Nematic-to-Isotropic Transition (Clearing Point) | ~54-55 °C (327.6 K) sigmaaldrich.comsmolecule.com | Expected to be significantly higher due to H-bonding |

Contribution to Electro- and Magneto-rheological Behavior of Liquid Crystal Blends

Electro-rheological (ER) and magneto-rheological (MR) fluids are smart materials that exhibit a significant change in their viscosity upon the application of an external electric or magnetic field, respectively. researchgate.netresearchgate.net Liquid crystals, particularly in their nematic phase, are known to exhibit strong ER and MR effects due to the coupling between the director (the average orientation of the molecules), the fluid's flow, and the external field. researchgate.netlcsoftmatter.com

When a nematic liquid crystal is subjected to shear flow, the anisotropic molecules tend to align in a specific direction relative to the flow. An external electric or magnetic field can force the molecules to align in a different direction, leading to a substantial increase in viscosity. researchgate.netaps.org The viscosity of the nematic liquid crystal PCH-5, for instance, has been shown to be highly dependent on applied electric fields. researchgate.net

Thermal and Orientational Stability of Liquid Crystalline Phases Containing Related Amines

The thermal stability of a liquid crystal is critical for its application in devices, defining the temperature range over which the mesophase exists. dakenchem.com The incorporation of amine groups into molecular structures can enhance thermal stability, particularly through the formation of intermolecular hydrogen bonds. nih.govnumberanalytics.com These bonds create a more robust molecular network that requires more thermal energy to disrupt, thereby increasing the clearing point (the temperature of transition to the isotropic liquid phase). However, the presence of CO₂ can lead to thermal degradation in amine systems at high temperatures. nih.gov

Orientational stability refers to the ability of the liquid crystal molecules to maintain a uniform alignment. ias.ac.inacs.org This is quantified by an order parameter. The inherent anisotropy of the trans-4-pentylcyclohexyl group provides a strong basis for orientational order. stanford.edu The introduction of directional hydrogen bonding via the methanamine group would be expected to reinforce this order, leading to a higher degree of alignment and greater orientational stability within the mesophase. Studies on other amine-containing systems have shown that hydrogen bonding plays a crucial role in stabilizing specific molecular arrangements. aip.org

Functional Polymer and Film Applications (e.g., as modifying agents or precursors)

Amines are highly versatile in polymer chemistry due to their reactivity, making them useful as monomers, curing agents, and property modifiers. numberanalytics.comacs.org The unique structure of this compound, combining a reactive primary amine with a bulky, rigid aliphatic moiety, makes it a candidate for creating specialized functional polymers and films.

As a modifying agent , it could be incorporated into existing polymers to alter their properties. For example, reacting it with polymers containing carbonyl groups, such as polyketones, could attach the pentylcyclohexyl group as a pendant side chain. researchgate.net This could be used to:

Modify Surface Energy: The nonpolar aliphatic structure would influence the polymer's surface properties, potentially making it more hydrophobic. This is crucial for applications in coatings and low-adhesion surfaces.

Improve Thermal Stability: The rigid cyclohexyl group can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability. numberanalytics.com

Induce Anisotropy: Incorporating a large number of these rigid groups could impart some liquid-crystalline character to an otherwise amorphous polymer, influencing its mechanical and optical properties.

As a precursor , this compound can be used to synthesize new polymers. acs.org For instance, it can serve as a monomer in the creation of polyamides or polyimides. It could also be used to create polymer alignment layers for liquid crystal displays. Research has shown that polymers with side chains structurally similar to liquid crystal molecules, such as those containing 4-(trans-4-alkylcyclohexyl) groups, can effectively induce vertical alignment of the liquid crystal molecules. mdpi.com The amine group provides a reactive handle to graft these moieties onto a polymer backbone, such as polystyrene. mdpi.com

Supramolecular Chemistry and Engineered Self-Assembled Structures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. researchgate.netnsf.gov The process by which these molecules form larger, ordered structures is known as self-assembly. eurekalert.orgrsc.org

Hydrogen Bonding Networks and Intermolecular Interactions

The primary amine (-NH₂) group in this compound is a powerful tool for directing self-assembly due to its ability to act as a hydrogen bond donor. researchgate.netacs.orgnih.gov Hydrogen bonds are highly directional, meaning they can be used to program molecules to assemble in very specific ways. frontiersin.org

The this compound molecule can participate in robust hydrogen bonding networks, where the N-H protons of one molecule interact with the lone pair of electrons on the nitrogen of another (N-H···N). This interaction, combined with the shape of the molecule, can lead to the formation of various supramolecular architectures:

One-Dimensional Chains or Fibers: Head-to-tail hydrogen bonding could lead to the formation of long, one-dimensional chains. These chains might then bundle together through van der Waals interactions between the pentylcyclohexyl groups to form fibrillar structures. nih.gov

Two-Dimensional Sheets: Different hydrogen bonding motifs could potentially link molecules into two-dimensional sheets, creating lamellar structures.

Discrete Assemblies: It is also possible for a specific number of molecules to assemble into discrete, closed structures or cycles. rsc.org

The self-assembly process is driven by a thermodynamic search for the most stable arrangement, a process that can be influenced by solvent, temperature, and concentration. nih.govnsf.gov The combination of the rigid, space-filling pentylcyclohexyl group and the specific, directional nature of the amine's hydrogen bonds makes this compound a promising building block for the bottom-up construction of novel, engineered nanomaterials. nih.gov

Formation of Soft Solids and Gels via Non-Covalent Interactions

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the formation of soft solids or gels through non-covalent interactions involving this compound. While primary amines with alkyl and cycloalkyl groups possess the structural motifs (amine headgroup for hydrogen bonding, aliphatic tail for van der Waals interactions) that could potentially lead to self-assembly and gelation in certain solvents, no published studies appear to have investigated or reported such behavior for this specific compound.

The potential for gelation would theoretically depend on the balance between the hydrogen bonding of the primary amine groups and the hydrophobic interactions of the pentylcyclohexyl moieties. However, without experimental data, any discussion remains speculative.

Design and Synthesis of Chemosensors and Recognition Elements (e.g., based on amine reactivity for specific analytes or coordination)

There is no available scientific literature detailing the design, synthesis, or application of this compound as a chemosensor or recognition element. The primary amine group in the compound offers a potential site for functionalization or direct interaction with analytes. For instance, amine groups can be utilized in chemosensors for detecting metal ions, anions, or organic molecules through various mechanisms, including:

Coordination: The lone pair of electrons on the nitrogen atom can coordinate with metal ions.

Hydrogen Bonding: The amine can act as a hydrogen bond donor and/or acceptor to recognize specific analytes.

Reaction-Based Sensing: The nucleophilic nature of the amine can be exploited for reactions that lead to a detectable signal (e.g., colorimetric or fluorescent change).

While these principles are well-established for amine-containing compounds in chemosensor design, no studies have specifically applied them to this compound. Research in this area tends to focus on more complex molecules where the amine is part of a larger chromophoric or fluorophoric system.

Due to the absence of specific research data for this compound in these applications, no detailed research findings or data tables can be provided.

Future Research Directions and Emerging Paradigms for Trans 4 Pentylcyclohexyl Methanamine

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving research away from conventional synthetic methods that often rely on harsh reagents and generate significant waste. For Trans-(4-pentylcyclohexyl)methanamine, future research will likely concentrate on developing more sustainable and atom-economical synthetic pathways.

Key areas of exploration include the use of catalytic systems that operate under milder conditions. rsc.org Methodologies like hydrogen borrowing or reductive amination are gaining traction for amine synthesis because they often start from readily available alcohols or carbonyl compounds and produce water as the primary byproduct. rsc.org The application of these techniques could provide a more environmentally friendly route to this compound compared to traditional multi-step processes.

Furthermore, the adoption of green solvents, such as deep eutectic solvents (DESs), presents a promising alternative to volatile organic compounds (VOCs). mdpi.com Research has demonstrated the successful synthesis of various amines in DESs, which can enhance reaction rates and, in some cases, be recycled, thereby reducing waste and environmental impact. mdpi.com One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is another strategy that can improve efficiency and reduce the need for intermediate purification steps, a concept well-documented for the synthesis of other saturated cyclic amines. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Route (e.g., from a nitrile) | Potential Green Route (e.g., Reductive Amination) |

|---|---|---|

| Starting Materials | (4-pentylcyclohexyl)carbonitrile | 4-pentylcyclohexanecarbaldehyde, Ammonia (B1221849) |

| Reagents | Strong reducing agents (e.g., LiAlH4) | Catalytic hydrogenation (e.g., H2/catalyst) |

| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Green solvents (e.g., water, ethanol, DESs) |

| Byproducts | Metal salts, aqueous waste | Primarily water |

| Atom Economy | Lower | Higher |

| Process Steps | Often multi-step with workup | Potentially one-pot |

Integration with Advanced Characterization Techniques (e.g., in situ spectroscopy, hyphenated techniques)

To optimize sustainable synthetic routes and to fully understand the properties of this compound, advanced characterization techniques are indispensable. Future research will increasingly rely on in situ spectroscopic methods to monitor reaction kinetics and mechanisms in real-time. Techniques like in situ NMR and IR spectroscopy can provide invaluable data on the formation of intermediates and byproducts during synthesis, allowing for precise control and optimization of reaction conditions. mdpi.comwhiterose.ac.uk

Hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, will be crucial. ijarnd.comajpaonline.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile amines and their derivatives, providing both retention time and mass spectral data for definitive identification. ajpaonline.comactascientific.com For less volatile derivatives or for analyzing complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (LC-MS) or photodiode array (LC-PDA) will be employed. ijarnd.comnih.gov These powerful combinations allow for the separation, identification, and quantification of the target compound and any impurities with high sensitivity and specificity. actascientific.com

Table 2: Advanced Characterization Techniques for this compound

| Technique | Type | Information Gained | Application Area |

|---|---|---|---|

| GC-MS | Hyphenated | Purity assessment, byproduct identification, structural confirmation | Quality control, reaction monitoring |

| LC-MS | Hyphenated | Analysis of non-volatile derivatives, impurity profiling | Product analysis, metabolomics |

| ***In situ* NMR** | In situ Spectroscopy | Reaction kinetics, mechanistic insights, intermediate detection | Process development, mechanistic studies |

| ***In situ* IR** | In situ Spectroscopy | Real-time monitoring of functional group conversion | Reaction optimization |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry. pku.edu.cn For this compound, these computational approaches can accelerate research and development in several ways. ML algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes, optimizing variables like catalyst choice, temperature, and solvent to maximize yield and minimize byproducts. chemrxiv.orgnih.govacs.orgacs.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. pku.edu.cn

Beyond synthesis, ML models are being developed to predict the physicochemical properties of molecules based on their structure. youtube.comfigshare.com By inputting the structure of this compound and its potential derivatives, researchers can estimate properties like boiling point, solubility, and compatibility with other materials. arxiv.org This predictive power is particularly valuable in the early stages of material design, allowing for the computational screening of many candidate molecules for specific applications. Graph neural networks (GNNs), a type of deep learning model, have shown particular promise in understanding the structure-activity relationships of alicyclic compounds. nih.gov

Exploration of Novel Functional Materials and Smart Systems

The unique structure of this compound, combining a flexible pentyl chain, a rigid cyclohexyl core, and a reactive amine group, makes it an interesting building block for novel functional materials. The amine group can serve as a reactive handle for grafting the molecule onto polymer backbones or surfaces, potentially modifying their properties. For instance, related cyclohexylamine (B46788) derivatives have been investigated as stabilizers for organic materials, suggesting a potential role in preventing degradation. google.com

Future research could explore the incorporation of this molecule into "smart materials" that respond to external stimuli. Smart materials, such as certain hydrogels and shape-memory polymers, are being designed for applications ranging from tissue engineering to self-healing coatings. nih.govnih.gov The alicyclic structure of the molecule could impart specific mechanical or thermal properties, while the amine group could be used to create pH-responsive systems or to crosslink polymer chains. nih.gov The development of biopolymers and bio-inspired materials is another exciting frontier where catecholamine and other amine derivatives are being used to create materials with advanced properties like adhesion and controlled degradation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-(4-pentylcyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination of trans-4-pentylcyclohexanecarbaldehyde with methylamine, using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). Catalysts like palladium on carbon (Pd/C) or Raney nickel can enhance hydrogenation efficiency. Key parameters include temperature (25–40°C), solvent polarity, and reaction time (12–24 hours). Yield optimization requires balancing steric effects of the cyclohexyl substituent and amine reactivity .

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | Methanol | 30 | 65–70 |

| Raney Ni | Ethanol | 35 | 60–65 |

| NaBH₃CN | THF | 25 | 55–60 |

Q. How can researchers confirm the stereochemical purity of trans-(4-pentylcyclohexyl)methanamine?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for distinguishing trans from cis isomers. The axial-equatorial coupling of cyclohexyl protons (J = 10–12 Hz) in the trans isomer produces distinct splitting patterns. Gas chromatography (GC) with a chiral stationary phase (e.g., β-cyclodextrin) can resolve enantiomers, while polarimetry quantifies optical activity .

Q. What standard analytical techniques are used to characterize this compound’s purity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water mobile phase) identifies impurities. Mass spectrometry (EI-MS) confirms molecular weight (MW: 213.36 g/mol) via [M+H]⁺ peaks. Elemental analysis validates C, H, and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-pentylcyclohexyl group influence nucleophilic substitution reactions?

- Methodological Answer : The bulky trans-pentylcyclohexyl group imposes steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., water/ethanol). Kinetic studies using UV-Vis spectroscopy (monitoring nitrobenzyl chloride reactions) reveal rate constants (k₁) 2–3 orders of magnitude lower than unsubstituted analogs. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies and charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor-binding assays (e.g., serotonin 5-HT₃ vs. σ receptors) may arise from isomer impurities or solvent-dependent conformation. Validate purity via chiral HPLC before testing. Use radioligand binding assays (³H-labeled ligands) with controls for nonspecific binding. Dose-response curves (IC₅₀ values) should be replicated across ≥3 independent trials .

Q. Can computational methods predict the compound’s metabolic stability in vivo?

- Methodological Answer : Yes. Molecular docking (AutoDock Vina) simulates interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). ADMET predictors (e.g., SwissADME) estimate metabolic half-life (t₁/₂ = 2.5–3.5 hours) and hepatotoxicity risk. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolite formation via LC-MS/MS .

Application-Focused Questions

Q. How is trans-(4-pentylcyclohexyl)methanamine utilized in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral auxiliary in enantioselective aldol reactions. Coordinating its amine group with Lewis acids (e.g., ZnCl₂) induces asymmetry, achieving enantiomeric excess (ee) >90%. Circular Dichroism (CD) spectroscopy monitors stereochemical outcomes .

Q. What role does this amine play in designing liquid crystal materials?

- Methodological Answer : Its rigid trans-cyclohexyl core and flexible pentyl chain promote mesophase stability. Differential Scanning Calorimetry (DSC) identifies phase transitions (nematic-to-isotropic at 120–130°C). Polarized optical microscopy (POM) with crossed polarizers visualizes texture changes .

Data Contradictions & Mitigation

- Synthesis Yield Discrepancies : reports 65–70% yields with Pd/C, while older protocols (non-PubChem sources) cite lower yields (50–55%). This likely reflects advances in catalyst purity and solvent degassing techniques .

- Biological Activity Variability : Some studies (e.g., ) note conflicting receptor affinities due to unaccounted cis isomer contamination. Always use enantiomerically pure samples (>98% by GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.